Cas no 18311-26-7 (2-methoxy-6-(trityloxymethyl)oxane-3,4,5-triol)

2-メトキシ-6-(トリチロキシメチル)オキサン-3,4,5-トリオールは、糖類誘導体の一種であり、特に保護基としてトリチル基を有するメチル化糖の構造を特徴とします。この化合物は、有機合成化学において中間体として重要な役割を果たし、糖鎖合成や医薬品開発における多段階反応において高い反応選択性を提供します。トリチル基の存在により、特定の官能基の保護が可能であり、他の反応部位を残したまま選択的な修飾が行える点が利点です。また、3つのヒドロキシル基を有するため、さらなる化学変換のための多様な反応点を提供します。この構造的特徴は、複雑な糖鎖構造の構築や生体分子の修飾に有用です。

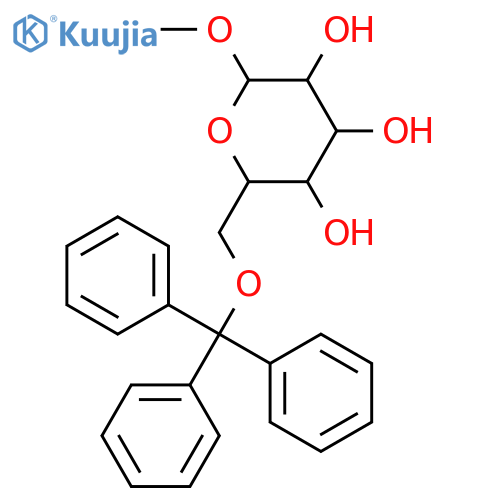

18311-26-7 structure

商品名:2-methoxy-6-(trityloxymethyl)oxane-3,4,5-triol

2-methoxy-6-(trityloxymethyl)oxane-3,4,5-triol 化学的及び物理的性質

名前と識別子

-

- 2-methoxy-6-(trityloxymethyl)oxane-3,4,5-triol

- METHYL-6-O-TRIPHENYLMETHYL-ALPHA-D-GLUCOPYRANOSIDE

- F1206-0017

- Methyl 6-O-tritylhexopyranoside

- Methyl-6-O-trityl-alpha-D-glucopyranoside

- DTXSID00287470

- 1174328-32-5

- METHYL-6-O-TRIPHENYLMETHYL-BETA-D-GALACTOPYRANOSIDE

- SR-01000010773-1

- NSC170178

- FT-0672294

- NSC-170178

- SR-01000010773

- A880846

- 2-methoxy-6-((trityloxy)methyl)tetrahydro-2H-pyran-3,4,5-triol

- AKOS005622840

- 2-methoxy-6-[(triphenylmethoxy)methyl]-2H-3,4,5,6-tetrahydropyran-3,4,5-triol

- .alpha.-Methyl 6-O-tritylmannoside

- Methyl 6-O-tritylhexopyranoside #

- CCG-358107

- 35780-80-4

- WYAMNJUPQNEGOI-UHFFFAOYSA-N

- ST011916

- 35920-83-3

- 18311-26-7

-

- インチ: InChI=1S/C26H28O6/c1-30-25-24(29)23(28)22(27)21(32-25)17-31-26(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21-25,27-29H,17H2,1H3

- InChIKey: WYAMNJUPQNEGOI-UHFFFAOYSA-N

- ほほえんだ: COC1OC(COC(C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2)C(O)C(O)C1O

計算された属性

- せいみつぶんしりょう: 436.18900

- どういたいしつりょう: 436.189

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 32

- 回転可能化学結合数: 7

- 複雑さ: 507

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 5

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 88.4A^2

- 疎水性パラメータ計算基準値(XlogP): 2.6

じっけんとくせい

- 密度みつど: 1.3

- ふってん: 593.3°Cat760mmHg

- フラッシュポイント: 312.6°C

- 屈折率: 1.641

- PSA: 88.38000

- LogP: 2.44910

2-methoxy-6-(trityloxymethyl)oxane-3,4,5-triol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A119001498-10g |

Methyl 6-O-(triphenylmethyl)-α-D-Glucopyranoside |

18311-26-7 | 97% | 10g |

$750.00 | 2023-09-02 | |

| Ambeed | A395544-1g |

Methyl 6-O-(triphenylmethyl)-α-D-Glucopyranoside |

18311-26-7 | 97% | 1g |

$239.0 | 2024-04-22 | |

| A2B Chem LLC | AA98810-5g |

α-D-Glucopyranoside, methyl 6-O-(triphenylmethyl)- |

18311-26-7 | Min. 98% [1H-NMR] | 5g |

$512.00 | 2024-04-20 | |

| Crysdot LLC | CD70001852-1g |

Methyl 6-O-(triphenylmethyl)-α-D-Glucopyranoside |

18311-26-7 | 97% | 1g |

$450 | 2024-07-18 | |

| Alichem | A119001498-5g |

Methyl 6-O-(triphenylmethyl)-α-D-Glucopyranoside |

18311-26-7 | 97% | 5g |

$463.50 | 2023-09-02 | |

| A2B Chem LLC | AA98810-2g |

α-D-Glucopyranoside, methyl 6-O-(triphenylmethyl)- |

18311-26-7 | Min. 98% [1H-NMR] | 2g |

$312.00 | 2024-04-20 | |

| A2B Chem LLC | AA98810-1g |

α-D-Glucopyranoside, methyl 6-O-(triphenylmethyl)- |

18311-26-7 | Min. 98% [1H-NMR] | 1g |

$230.00 | 2024-04-20 |

2-methoxy-6-(trityloxymethyl)oxane-3,4,5-triol 関連文献

-

Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149

-

Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184

-

Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148

-

Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216

-

Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272

18311-26-7 (2-methoxy-6-(trityloxymethyl)oxane-3,4,5-triol) 関連製品

- 69182-49-6(Methyl 3,4-O-Isopropylidene-2-O-methyl-6-O-trityl-alpha-D-galactopyranoside)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:18311-26-7)2-methoxy-6-(trityloxymethyl)oxane-3,4,5-triol

清らかである:99%

はかる:1g

価格 ($):215.0